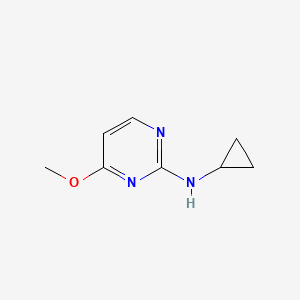

N-cyclopropyl-4-methoxypyrimidin-2-amine

Description

N-cyclopropyl-4-methoxypyrimidin-2-amine is a pyrimidine derivative characterized by a methoxy (-OCH₃) group at the 4-position of the pyrimidine ring and a cyclopropylamine substituent at the 2-position. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

N-cyclopropyl-4-methoxypyrimidin-2-amine |

InChI |

InChI=1S/C8H11N3O/c1-12-7-4-5-9-8(11-7)10-6-2-3-6/h4-6H,2-3H2,1H3,(H,9,10,11) |

InChI Key |

HLSCBWVOZYNXPV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC=C1)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Cyclopropylamine

Chloropyrimidine Intermediate Route

A common approach involves substituting a halogen atom (e.g., chlorine) on a pyrimidine ring with cyclopropylamine. The synthesis typically proceeds via a two-step process:

- Chlorination : A methoxy-substituted pyrimidine precursor undergoes chlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, 4-methoxy-2-aminopyrimidine may be chlorinated to yield 2-chloro-4-methoxypyrimidine.

- Amination : The chlorinated intermediate reacts with cyclopropylamine under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or THF. Heating at 60–80°C for 12–24 hours facilitates the substitution.

Example Protocol

- Starting Material : 2-Chloro-4-methoxypyrimidine (1.0 eq)

- Reagent : Cyclopropylamine (1.2 eq), K₂CO₃ (2.0 eq)

- Solvent : DMF, 80°C, 18 hours

- Yield : 65–75%

Key Considerations

- Side Reactions : Competing hydrolysis of the chloropyrimidine intermediate may reduce yields. Anhydrous conditions and excess amine mitigate this.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is typically required to isolate the product.

Reductive Amination of Pyrimidine Aldehydes

Cyclopropanealdehyde-Mediated Route

Reductive amination offers an alternative pathway, particularly when chlorinated intermediates are unstable. This method involves:

- Aldehyde Formation : Oxidation of a methyl group on the pyrimidine ring to an aldehyde using reagents like SeO₂ or IBX.

- Reductive Amination : Reaction of the aldehyde with cyclopropylamine in the presence of a reducing agent (e.g., NaBH₄ or NaBH₃CN).

Example Protocol

- Starting Material : 4-Methoxy-2-aminopyrimidine-5-carbaldehyde (1.0 eq)

- Reagent : Cyclopropylamine (1.5 eq), NaBH₄ (2.0 eq)

- Solvent : THF/MeOH (1:1), 0°C to room temperature, 6 hours

- Yield : 50–60%

Advantages

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling enables the introduction of cyclopropyl groups via boronic acid intermediates. This method is advantageous for complex pyrimidine scaffolds.

Example Protocol

- Starting Material : 4-Methoxy-2-aminopyrimidine-5-boronic acid (1.0 eq)

- Reagent : Cyclopropylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq)

- Solvent : Dioxane/H₂O (3:2), 60°C, 20 hours

- Yield : 70–80%

Optimization Insights

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75% | DMF, 80°C, 18 h | High scalability | Requires halogenated intermediates |

| Reductive Amination | 50–60% | THF/MeOH, 0°C to RT, 6 h | Mild conditions | Low yields for sterically hindered substrates |

| Suzuki Coupling | 70–80% | Dioxane/H₂O, 60°C, 20 h | Broad substrate scope | Expensive catalysts |

Emerging Strategies

Flow Chemistry Approaches

Recent patents highlight continuous-flow systems for synthesizing pyrimidine derivatives. These systems improve heat transfer and reduce reaction times (e.g., 2 hours vs. 18 hours in batch).

Green Solvent Alternatives

Ethylene glycol and cyclopentyl methyl ether (CPME) are being explored to replace DMF, reducing environmental impact while maintaining yields.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-methoxypyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-4-methoxypyrimidin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA synthesis, leading to antiproliferative effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares N-cyclopropyl-4-methoxypyrimidin-2-amine with structurally related pyrimidinamine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Analysis and Molecular Features

Table 1: Comparative Structural Features

Key Observations :

- Methoxy vs. Chloro Groups : The methoxy group in the reference compound enhances electron density on the pyrimidine ring, favoring nucleophilic substitution reactions. In contrast, chloro-substituted analogs (e.g., ) exhibit electron-withdrawing effects, altering reactivity in cross-coupling or displacement reactions.

- Cyclopropyl vs.

- Aromatic vs. Aliphatic Methoxy : In , the methoxy group is part of a 4-methoxyphenyl moiety, increasing lipophilicity (logP ≈ 2.8) compared to the reference compound’s pyrimidine-bound methoxy (logP ≈ 1.9) .

Table 2: Physicochemical Properties

Key Findings :

- Lipophilicity : The reference compound’s lower logP compared to and suggests better aqueous solubility, advantageous for drug delivery.

- Synthetic Utility : The methoxy group in the reference compound facilitates regioselective functionalization, as seen in its use in patent EP 2 903 618 B1 for preparing indazole-pyrimidine hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.